2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organoboron compound known for its distinctive bicyclic structure and boronate ester functionality. The compound features a blend of oxygen and boron atoms within its architecture, giving it a unique reactivity profile that is valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the reaction of boronic acids or boronates with a suitable bicyclic alcohol. A common route is:
Starting materials: : Utilization of 8-oxabicyclo[3.2.1]octan-3-one as the precursor.
Formation of alcohol: : Reduction of the ketone to form the corresponding alcohol.
Boronate esterification: : Reaction with tetramethyl dioxaborolane under anhydrous conditions, often using a Lewis acid catalyst such as BF₃•OEt₂ to promote esterification.
Industrial Production Methods
In industrial settings, large-scale synthesis focuses on efficiency and scalability. A potential industrial method could involve continuous flow processes for each synthetic step, maximizing yield and minimizing reaction time. The use of automated systems for precise control of reaction conditions ensures reproducibility and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: : Under reductive conditions, the bicyclic structure remains intact, but functional group transformations can occur.
Substitution: : Nucleophilic substitution at the boronate ester can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: : Hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as alkoxides or amines under mild conditions.
Major Products
Boronic Acids: : From oxidation.
Alcohol Derivatives: : From nucleophilic substitution.
Reduced Compounds: : From reduction reactions, depending on the reducing agent used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Utilized in the synthesis of complex organic molecules due to its reactivity.
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine
Drug Development: : Potential use in the synthesis of boron-containing pharmaceuticals with unique biological activities.
Bioconjugation: : Employed in the modification of biomolecules for imaging and therapeutic purposes.
Industry
Polymer Chemistry: : Used in the creation of boron-containing polymers with enhanced properties.
Material Science: : Integral in the development of advanced materials with specific reactivity and stability.
Mechanism of Action
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts through its boronate ester functionality, which can form reversible covalent bonds with diols and similar nucleophiles. This ability to interact with biomolecules and synthetic intermediates underpins its utility in various chemical reactions. The molecular targets often involve hydroxyl-containing substrates, forming stable yet reactive intermediates that facilitate further transformations.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: : Such as phenylboronic acid, which also forms reversible bonds with diols.
Boronic Esters: : E.g., pinacol boronate esters, which are widely used in Suzuki-Miyaura coupling reactions.
Borates: : Including sodium tetraborate, used in industrial applications but lacking the same reactivity as boronate esters.
Highlighting Uniqueness
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is distinguished by its bicyclic structure coupled with a boronate ester, which offers a unique combination of stability and reactivity. Its compatibility with various functional groups and ability to participate in diverse chemical reactions makes it a versatile tool in both research and industrial settings, unlike simpler boronic acids or esters. This versatility is particularly evident in its applications across synthetic chemistry, biology, and materials science.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAJPKAZLOWHRH-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H](C2)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.